molecular formula C20H32O2 B1230962 17-alpha-Methyl-5-androstene-3-beta,17-beta-diol

17-alpha-Methyl-5-androstene-3-beta,17-beta-diol

Cat. No. B1230962
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-QLMYBWCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A synthetic steroid with anabolic and androgenic properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1188)

Scientific Research Applications

Hormonal Pathways and Metabolic Indicators

Serum levels of 5-androstene-3 beta,17 beta-diol (5-ADIOL-S) and related compounds have been extensively studied as markers for various conditions. Research highlights the role of these compounds in reflecting the involvement of adrenal glands in conditions like polycystic ovarian disease (PCO) and late-onset 21-hydroxylase deficiency (LOCAH). These studies emphasize the relevance of 5-ADIOL-S in indicating adrenal gland involvement and its potential as a pro-hormone in peripheral tissues, suggesting its significance in the synthesis of more potent steroids in specific conditions (Montalto et al., 1990) (Montalto et al., 1990).

Diagnostic Applications

Studies have explored the use of 5-ADIOL-S and related compounds as diagnostic tools. For instance, serum and urinary measurements of androstanediol glucuronide have been evaluated for their potential in reflecting peripheral androgen action, suggesting a clinical utility in distinguishing between normal and hirsute women (Paulson et al., 1986). Furthermore, the determination of 5-ADIOL-S in plasma has been proposed as a diagnostic marker in conditions like psoriasis (Morsches et al., 1979).

Androgen Metabolism and Aging

The studies also shed light on the correlation between androstanediols and aging, illustrating how serum levels of these compounds can vary significantly across different age groups and may be influenced by conditions such as idiopathic hirsutism and benign prostatic hypertrophy (BPH). This suggests a broader physiological significance of these compounds, extending beyond specific diseases to general age-related hormonal changes (Puah & Ghanadian, 1983).

Unique Syndromes and Conditions

Interestingly, certain unique syndromes like congenital ichthyosiform syndrome with deafness have shown abnormally elevated serum steroid disulfates, including 5-androstene-3 beta,17 alpha-diol. This indicates the potential role of these compounds in the pathophysiology of rare and complex syndromes (Oikarinen et al., 1980).

properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

WRWBCPJQPDHXTJ-QLMYBWCRSA-N

Isomeric SMILES

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

synonyms

Madiol
Methandriol
Methylandrostenediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol
Reactant of Route 2
Reactant of Route 2
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol
Reactant of Route 3
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol
Reactant of Route 4
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol
Reactant of Route 5
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol
Reactant of Route 6
17-alpha-Methyl-5-androstene-3-beta,17-beta-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.